molecular formula C21H19Cl2NO4 B3852238 6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one

6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one

Cat. No.: B3852238
M. Wt: 420.3 g/mol
InChI Key: DQWURXBZPDELRU-UHFFFAOYSA-N
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Description

6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with dichloro and isoquinolinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the isoquinolinyl group: This step involves the alkylation of the chromen-4-one core with a suitable isoquinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting gene expression: Influencing the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one is unique due to its specific substitution pattern and the presence of both dichloro and isoquinolinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO4/c1-26-18-5-12-3-4-24(9-13(12)6-19(18)27-2)10-14-11-28-21-16(20(14)25)7-15(22)8-17(21)23/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWURXBZPDELRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one
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6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one
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6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one
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6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]chromen-4-one

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